5-(2-Methoxyphenyl)-5-oxovaleric acid

Description

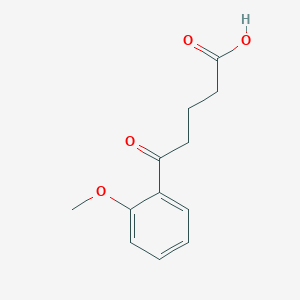

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-16-11-7-3-2-5-9(11)10(13)6-4-8-12(14)15/h2-3,5,7H,4,6,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXICOZHKAHFZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645315 | |

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105253-92-7 | |

| Record name | 5-(2-Methoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 2 Methoxyphenyl 5 Oxovaleric Acid

Strategies for Carbon-Carbon Bond Formation

The crucial step in the synthesis of 5-(2-methoxyphenyl)-5-oxovaleric acid is the creation of the bond between the anisole (B1667542) ring and the five-carbon chain. Friedel-Crafts acylation and related reactions are the most common approaches to achieve this transformation.

Friedel-Crafts Acylation Approaches with Glutaric Anhydride (B1165640) Derivatives

The Friedel-Crafts acylation of anisole with glutaric anhydride is a direct and widely employed method for the synthesis of 5-(aryl)-5-oxovaleric acids. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being a common choice. The reaction proceeds through the formation of an acylium ion from glutaric anhydride, which then attacks the electron-rich anisole ring.

The methoxy (B1213986) group of anisole is an activating, ortho-, para- directing group, meaning that the incoming acyl group can attach at the position adjacent (ortho) or opposite (para) to the methoxy group. youtube.comyoutube.comvedantu.com This results in a mixture of two isomeric products: this compound and 5-(4-methoxyphenyl)-5-oxovaleric acid.

Reaction Scheme:

The ratio of the ortho and para isomers is influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. While the para isomer is often the major product due to reduced steric hindrance, specific conditions can be optimized to favor the formation of the desired ortho isomer.

| Catalyst | Solvent | Temperature (°C) | Typical Outcome |

| AlCl₃ | Nitrobenzene | 0 - 25 | Mixture of ortho and para isomers, often favoring para |

| AlCl₃ | Carbon disulfide | 0 - 25 | Mixture of ortho and para isomers |

| FeCl₃ | Dichloromethane (B109758) | 25 - reflux | Mixture of ortho and para isomers |

| ZnCl₂ | Acetic acid | 80 - 118 | Mixture of ortho and para isomers |

Separation of the resulting isomers can be achieved through techniques such as fractional crystallization or chromatography.

Alternative Acylation and Alkylation Routes

While the direct acylation with glutaric anhydride is common, alternative strategies can offer improved regioselectivity or milder reaction conditions.

One alternative acylation approach involves the use of a pre-formed acylating agent, such as 5-chloro-5-oxovaleric acid chloride, which can be synthesized from glutaric acid. This acyl chloride can then be reacted with anisole under Friedel-Crafts conditions.

Another strategy is to employ a directing group on the anisole ring to favor ortho acylation. For instance, a bulky protecting group at the para position could sterically hinder attack at that site, thereby increasing the yield of the ortho product.

Alkylation routes offer a different disconnection approach. For example, anisole can be first acylated with a smaller fragment, and the rest of the carbon chain can be built up subsequently. Alternatively, a pre-functionalized aromatic compound can be alkylated. For instance, 2-methoxybenzoyl chloride could be used as a starting material, followed by a reaction with a suitable five-carbon nucleophile. Another possibility is the alkylation of anisole with a 5-halovaleric acid derivative in the presence of a Lewis acid, although this method is generally less efficient and prone to rearrangements.

Functional Group Interconversions in Precursors

The synthesis of this compound can also be accomplished by first constructing a precursor molecule and then modifying its functional groups to arrive at the target compound.

Oxidation Reactions Leading to the Keto Functionality

An alternative synthetic pathway involves the preparation of 5-(2-methoxyphenyl)valeric acid, followed by the oxidation of the benzylic methylene (B1212753) group to a ketone. This approach avoids the issue of regioselectivity inherent in the Friedel-Crafts acylation of anisole.

The precursor, 5-(2-methoxyphenyl)valeric acid, can be synthesized through various methods, such as the Clemmensen or Wolff-Kishner reduction of this compound (if a different isomer is more readily available) or through a multi-step sequence starting from anisole and a suitable five-carbon building block.

Once 5-(2-methoxyphenyl)valeric acid is obtained, the benzylic C-H bond can be oxidized to a carbonyl group using a variety of oxidizing agents. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be employed, although these reagents may lead to over-oxidation or side reactions. Milder and more selective methods, such as aerobic oxidation catalyzed by transition metals, can also be utilized. For example, aryl alkanes can be effectively transformed into the corresponding aryl ketones using cesium carbonate in the presence of air. nyu.edu

| Oxidizing Agent | Reaction Conditions |

| Potassium Permanganate (KMnO₄) | Basic, aqueous, heat |

| Chromic Acid (H₂CrO₄) | Acidic, aqueous/acetone |

| Cerium(IV) ammonium nitrate (CAN) | Acetonitrile (B52724)/water |

| N-Bromosuccinimide (NBS) / light | Radical initiation |

| Air / Cs₂CO₃ | High temperature |

Manipulation of Carboxylic Acid Precursors

The carboxylic acid functionality of the target molecule can also be introduced or modified from a suitable precursor. For example, a synthetic route could commence with a precursor already containing the 2-methoxyphenyl keto moiety but with a different functional group at the end of the alkyl chain, such as an ester, a nitrile, or an alcohol.

From Esters: The corresponding methyl or ethyl ester of this compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

From Nitriles: A precursor such as 5-(2-methoxyphenyl)-5-oxopentanenitrile can be hydrolyzed under acidic or basic conditions to afford the desired carboxylic acid.

From Alcohols: A precursor alcohol, 5-hydroxy-1-(2-methoxyphenyl)pentan-1-one, can be oxidized to the carboxylic acid using standard oxidizing agents for primary alcohols, such as Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) followed by further oxidation.

Regioselective Synthesis Considerations

As previously mentioned, the Friedel-Crafts acylation of anisole with glutaric anhydride typically yields a mixture of ortho and para isomers. The electronic and steric properties of the methoxy group are the primary determinants of this regioselectivity. The methoxy group is a strong activating group that donates electron density to the aromatic ring through resonance, particularly at the ortho and para positions, making them more susceptible to electrophilic attack. youtube.comyoutube.comvedantu.comwisc.edu

While the para position is sterically less hindered and often favored, strategies can be employed to enhance the yield of the desired ortho isomer.

Choice of Lewis Acid: The size and nature of the Lewis acid catalyst can influence the ortho/para ratio. Bulkier Lewis acids may favor acylation at the less hindered para position.

Solvent Effects: The polarity of the solvent can affect the transition state of the reaction and thus the isomeric distribution.

Temperature Control: Lower reaction temperatures can sometimes increase the selectivity for the ortho isomer.

Use of Directing Groups: A powerful strategy for achieving high ortho selectivity is the use of a directing group. A functional group that can coordinate to the Lewis acid and the acylating agent can deliver the electrophile to the adjacent ortho position. For example, a hydroxyl group is a known directing group for ortho-acylation of phenols. While anisole lacks a free hydroxyl group, certain modifications or the use of specific catalysts can promote ortho acylation. Recent research has focused on developing catalytic systems, for instance, using copper catalysts, that can achieve direct ortho-acylation of phenols with aryl aldehydes. nih.gov

Catalytic Approaches in Synthesis

Catalysis is fundamental to contemporary organic synthesis, providing pathways to complex molecules that are both atom-economical and environmentally benign. For a molecule like this compound, catalytic approaches can enable the selective formation of key carbon-carbon bonds or facilitate asymmetric transformations, leading to chiral products of high value.

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, offering powerful alternatives to traditional methods like Friedel-Crafts acylation. nii.ac.jp Cross-coupling reactions, recognized with the Nobel Prize in Chemistry, are particularly prominent for their reliability and broad scope. mdpi.com Methodologies such as the Suzuki-Miyaura and Heck couplings can be adapted for the synthesis of γ-keto acids and their derivatives. rrjournals.comnih.gov

The Suzuki-Miyaura coupling is a versatile method for creating C(sp²)–C(sp²) bonds by reacting an organoboron reagent with an organohalide, catalyzed by a palladium complex. rrjournals.comnih.gov In a hypothetical adaptation for the synthesis of this compound, 2-methoxyphenylboronic acid could be coupled with a five-carbon chain bearing a terminal halide and a protected carboxylic acid. The versatility of this reaction stems from its mild conditions and tolerance for a wide variety of functional groups. rrjournals.com

Table 1: Hypothetical Suzuki-Miyaura Coupling Strategy

| Arylating Agent | Aliphatic Partner | Catalyst (Example) | Base (Example) | Product Precursor |

|---|

The Mizoroki-Heck reaction provides another powerful route for C-C bond formation, typically involving the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. mdpi.combeilstein-journals.org This reaction could be adapted by coupling 2-iodoanisole with an unsaturated five-carbon acid or ester, such as pent-4-enoic acid. The reaction is known for its high efficiency and chemoselectivity under mild conditions. mdpi.com

Table 2: Hypothetical Mizoroki-Heck Reaction Strategy

| Aryl Halide | Alkene Partner | Catalyst (Example) | Base (Example) | Product Precursor |

|---|

Other modern approaches include rhodium-catalyzed hydroacylation and metallaphotoredox catalysis, which enables the selective cross-ketonization of two different carboxylic acids. organic-chemistry.orgnih.gov These cutting-edge methods highlight the continuous evolution of transition-metal catalysis in providing efficient routes to 1,4-dicarbonyl compounds. organic-chemistry.org

In recent decades, organocatalysis has emerged as a third pillar of catalysis, alongside transition metal catalysis and biocatalysis. units.it It utilizes small organic molecules to catalyze chemical transformations, often with high enantioselectivity. nih.gov For the synthesis of γ-keto acids, organocatalytic strategies could be employed to construct the carbon skeleton asymmetrically. For instance, a Michael addition of a nucleophile to a β,γ-unsaturated α-keto ester, catalyzed by a chiral amine or thiourea (B124793) derivative, can create a key chiral center. researchgate.netresearchgate.net The resulting adduct can then be further elaborated to yield the target acid.

Potential Organocatalytic Approaches:

Asymmetric Michael Addition: A chiral organocatalyst could facilitate the conjugate addition of a suitable carbon nucleophile to an acceptor derived from 2-methoxycinnamic acid.

Asymmetric Aldol (B89426) Reaction: The reaction between a ketone and an α-keto acid can be catalyzed by proline-derived organocatalysts to afford aldol products with excellent enantioselectivities (up to 98% ee). nih.gov These products can serve as versatile precursors to functionalized γ-keto compounds.

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations under mild, environmentally friendly conditions. rjraap.com While a direct enzymatic synthesis of this compound may not be established, biocatalytic steps could be integrated into a chemoenzymatic route. rjraap.com

Potential Biocatalytic Applications:

Enantioselective Reduction: A ketoreductase enzyme could be used for the asymmetric reduction of the ketone in the target molecule or a precursor, yielding a chiral alcohol with high enantiomeric excess.

Selective Hydrolysis: In a synthetic route involving a precursor ester, a lipase could be used for the selective hydrolysis of the ester to the carboxylic acid without affecting other functional groups.

Protecting Group Strategies in Complex Syntheses

The presence of multiple reactive functional groups in a molecule, such as the ketone and carboxylic acid in this compound, often necessitates the use of protecting groups. wikipedia.org A protecting group temporarily masks a functional group to prevent it from reacting under certain conditions, allowing for selective chemistry to be performed elsewhere in the molecule. pressbooks.pub A good protecting group should be easy to introduce, stable under the desired reaction conditions, and easy to remove cleanly. pressbooks.pub

For a molecule with both a ketone and a carboxylic acid, the choice of which group to protect depends on the desired transformation.

To react at the carboxylic acid: If a reaction targets the carboxylic acid (e.g., reduction or esterification), the more reactive ketone carbonyl may need to be protected.

To react at the ketone: If a nucleophilic attack on the ketone is planned (e.g., Grignard reaction), the acidic proton of the carboxylic acid must be masked to prevent it from quenching the nucleophile.

Protecting the Ketone Group: Ketones are commonly protected as acetals (or ketals), which are stable to basic and nucleophilic conditions but are easily removed by aqueous acid. wikipedia.orgpressbooks.pub Cyclic acetals, formed with diols like ethylene glycol, are particularly common. pressbooks.pub

Table 3: Common Protecting Groups for Ketones

| Protecting Group | Formation Reagent | Protection Conditions | Deprotection Conditions | Stability |

|---|---|---|---|---|

| Dimethyl acetal | Methanol (B129727) | Acid catalyst (e.g., H₂SO₄) | Aqueous acid (e.g., HCl) | Basic, nucleophilic, reductive conditions |

Protecting the Carboxylic Acid Group: Carboxylic acids are most commonly protected as esters. Esters are unreactive towards many reagents that would otherwise react with a free carboxylic acid. The choice of ester depends on the required deprotection conditions.

Table 4: Common Protecting Groups for Carboxylic Acids

| Protecting Group | Formation Reagent | Protection Conditions | Deprotection Conditions |

|---|---|---|---|

| Methyl Ester | Methanol, Acid catalyst | Fischer Esterification | Saponification (e.g., NaOH, H₂O) or strong acid |

| tert-Butyl Ester | Isobutylene, Acid catalyst | Acid-catalyzed addition | Mild acid (e.g., TFA) |

The use of different classes of protecting groups that can be removed under distinct conditions (e.g., an acid-labile acetal and a hydrogenolysis-labile benzyl (B1604629) ester) is known as an orthogonal protection strategy . organic-chemistry.org This approach allows for the sequential deprotection and reaction of different functional groups within the same molecule, which is a cornerstone of complex organic synthesis. wikipedia.org

Chemical Reactivity and Transformative Reactions of 5 2 Methoxyphenyl 5 Oxovaleric Acid

Reactivity of the Carboxylic Acid Moiety

The terminal carboxylic acid group (-COOH) is a primary site for transformations such as esterification, amidation, and decarboxylation. These reactions are fundamental to modifying the molecule's polarity, and for incorporating it into larger, more complex structures.

The carboxylic acid can be readily converted into its corresponding esters through various standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach for producing simple alkyl esters such as the methyl or ethyl esters. The formation of these derivatives is valuable for protecting the carboxylic acid group during subsequent reactions at the ketone moiety or for modifying the compound's solubility. For example, the synthesis of γ-carboethoxy-γ-butyrolactone highlights a similar transformation on a related structure. nist.gov

Table 1: Potential Ester Derivatives of 5-(2-Methoxyphenyl)-5-oxovaleric Acid

| Ester Derivative | Alcohol Reagent | Potential Catalyst |

|---|---|---|

| Methyl 5-(2-methoxyphenyl)-5-oxovalerate | Methanol (B129727) | H₂SO₄ |

| Ethyl 5-(2-methoxyphenyl)-5-oxovalerate | Ethanol (B145695) | HCl (gas) |

The carboxylic acid moiety can be transformed into an amide bond through reaction with a primary or secondary amine. To facilitate this transformation, especially with less reactive amines or valuable amino acid substrates, the carboxylic acid is typically activated first. This is achieved using coupling reagents common in peptide synthesis. bachem.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts like PyOxim can be employed, often in the presence of additives that enhance reaction rates and suppress side reactions like racemization. bachem.comnih.gov

For instance, research on the synthesis of peptide derivatives of 5-bromovaleric acid demonstrates that it can be successfully coupled with amino acid methyl esters, dipeptides, and even larger peptide fragments. nih.gov This is accomplished using a coupling agent like DCC in the presence of a non-nucleophilic base such as N-methylmorpholine (NMM). nih.gov A similar strategy can be applied to this compound to produce a range of peptide-like conjugates. The choice of coupling reagent and solvent is critical, with greener alternatives to traditional solvents like DMF, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), showing promise in modern peptide synthesis. nih.govresearchgate.net

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Additive/Base | Key Feature |

|---|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | N-Methylmorpholine (NMM) | Widely used, cost-effective. nih.gov |

| Phosphonium Salts | PyOxim | DIPEA | Contains a non-explosive Oxyma pure moiety, high efficiency. bachem.com |

The removal of the carboxyl group (decarboxylation) from this compound is a more challenging transformation. As a γ-keto acid, it does not undergo facile decarboxylation upon heating, a reaction more typical for β-keto acids. Achieving decarboxylation generally requires specific chemical methods. For instance, various catalytic systems, including those based on silver carbonate (Ag₂CO₃) or visible-light photoredox catalysts, have been developed for the protodecarboxylation of heteroaromatic and α-oxo carboxylic acids. organic-chemistry.org Studies on the decarboxylation of other complex carboxylic acids suggest that the reaction often proceeds through a concerted intramolecular mechanism under specific thermal conditions. rsc.org These advanced methods could potentially be adapted for the decarboxylation of this compound to yield 4-(2-methoxyphenyl)-butan-1-one.

Reactivity of the Ketone Moiety

The ketone group, where the carbonyl is positioned between an aromatic ring and an aliphatic chain, is susceptible to a range of nucleophilic addition and condensation reactions.

The carbonyl of the ketone is electrophilic and readily undergoes nucleophilic addition. A primary example is its reduction to a secondary alcohol, yielding 5-hydroxy-5-(2-methoxyphenyl)pentanoic acid. This can be accomplished selectively using hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reagent suitable for this purpose, as it typically does not reduce the carboxylic acid. More powerful reagents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the carboxylic acid. The principle of nucleophilic addition is a cornerstone of organic chemistry, with even unusual additions to heterocyclic systems being explored to create novel molecular structures. rsc.org

The ketone functionality and its adjacent α-methylene protons allow for participation in various condensation reactions. The Biginelli reaction is a classic multicomponent reaction that synthesizes dihydropyrimidinones from an aldehyde, a urea (B33335), and a β-dicarbonyl compound. wikipedia.orgillinois.edu While this compound itself is not a β-dicarbonyl compound, its ketone moiety can participate in the key step of a Biginelli-type synthesis: the acid-catalyzed aldol (B89426) condensation with an aldehyde.

In Biginelli-type reactions, the ketone can react with an aldehyde and a nucleophile like urea or thiourea (B124793) to form heterocyclic structures. mdpi.com The reaction mechanism often begins with the condensation of the aldehyde and urea to form an N-acyliminium ion, which is then attacked by the enol or enolate of the keto-compound. illinois.edu The resulting intermediate cyclizes and dehydrates to yield the final product. The versatility of this reaction has been expanded to complex, five-component cascade reactions that proceed through a Biginelli intermediate, demonstrating the potential for generating significant molecular diversity from simple starting materials. frontiersin.orgnih.gov Therefore, the ketone in this compound serves as a handle for constructing novel pyrimidine-based heterocyclic systems.

Oxime and Hydrazone Formation

The carbonyl group of this compound readily undergoes condensation reactions with hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively. These reactions are characteristic of ketones and are pivotal for introducing nitrogen-containing functionalities into the molecule.

The formation of an oxime involves the reaction with hydroxylamine, typically in the presence of a weak acid or base catalyst. This transformation converts the keto group into a C=N-OH functionality.

Similarly, hydrazone formation occurs through the reaction with hydrazine or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). Acylhydrazones, a specific class of hydrazones, can be synthesized via the condensation of a carboxylic acid hydrazide with a ketone. nih.gov These compounds are noted for their diverse biological activities. nih.gov

| Reactant | Product | Functional Group Transformation |

| Hydroxylamine | Oxime | C=O to C=N-OH |

| Hydrazine/Substituted Hydrazine | Hydrazone | C=O to C=N-NRR' |

This table illustrates the general transformations for oxime and hydrazone formation from a ketone.

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The methoxyphenyl ring in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The methoxy (B1213986) group (-OCH₃) is an activating, ortho-, para-directing group due to its electron-donating nature, which increases the electron density at these positions. docsity.com This makes the aromatic ring more nucleophilic and reactive towards electrophiles. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The incoming electrophile will preferentially add to the positions ortho and para to the methoxy group. However, the existing side chain at the ortho position will sterically hinder substitution at that site, favoring substitution at the para position (position 5 of the phenyl ring).

For instance, chlorination of the aromatic ring can lead to the formation of compounds like 5-(5-chloro-2-methoxyphenyl)-5-oxovaleric acid. nih.gov

| Reaction | Reagents | Typical Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-(2-methoxy-5-nitrophenyl)-5-oxovaleric acid |

| Halogenation | X₂ (e.g., Cl₂, Br₂), Lewis Acid | 5-(5-halo-2-methoxyphenyl)-5-oxovaleric acid |

| Sulfonation | SO₃, H₂SO₄ | 5-oxo-5-(2-methoxy-5-sulfophenyl)valeric acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-(5-acyl-2-methoxyphenyl)-5-oxovaleric acid |

This table provides examples of electrophilic aromatic substitution reactions on the methoxyphenyl ring.

Transformations Involving the Methoxy Group

The methoxy group itself can be a site for chemical modification, primarily through demethylation or functionalization.

Demethylation is the process of removing the methyl group from the methoxy ether, converting it to a hydroxyl group. wikipedia.org This transformation is valuable as it can yield phenolic compounds, which are important in various applications. nih.gov

Several methods can achieve the demethylation of aryl methyl ethers:

Biocatalytic Demethylation: This approach utilizes enzymes, such as cobalamin-dependent methyltransferases, to transfer the methyl group to a thiol acceptor, acting as a "methyl trap." This method is efficient and can proceed under anaerobic conditions, avoiding oxidative side reactions. nih.gov

Chemical Demethylation: Reagents like boron tribromide (BBr₃) are effective for cleaving aryl ethers. The mechanism involves the formation of a Lewis acid-base adduct, followed by nucleophilic attack by bromide. wikipedia.org Another method involves using hydrochloric acid in water at elevated temperatures. rsc.org

While less common than demethylation, it is conceptually possible to functionalize the methoxy group. This could involve the formation of N-methoxy-N-acylnitrenium ions from N-chloro-N-methoxy amides, which can then undergo electrophilic aromatic substitution. acs.org

Radical Reactions and Mechanistic Pathways

While less explored for this specific molecule, radical reactions can be initiated at various positions. For example, the generation of radical species can be involved in certain synthetic pathways, such as those seen in the synthesis of complex molecules where similar structural motifs are present. acs.org The presence of the carbonyl group and the aromatic ring provides potential sites for radical-mediated transformations under specific conditions, although detailed studies on this compound itself are not extensively documented in this context.

Structural Analogs and Derivatives of 5 2 Methoxyphenyl 5 Oxovaleric Acid

Design Principles for Analog Development

Modifications of the Aromatic Moiety

The 2-methoxyphenyl group in the parent compound offers a rich canvas for structural modifications to modulate the molecule's electronic and steric properties.

The introduction of halogen atoms or small alkyl groups onto the phenyl ring is a common strategy to alter a compound's lipophilicity, metabolic stability, and receptor-binding interactions.

Halogenation: The addition of fluorine, a small and highly electronegative atom, can significantly impact a molecule's properties. For instance, 5-fluoro-2-methoxybenzoic acid is a known compound, suggesting that a fluoro-substituted analog of the target molecule is synthetically accessible. sigmaaldrich.comchemdad.com A commercially available analog, 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxopentanoic acid, incorporates a fluorine atom at the 5-position of the phenyl ring, albeit with an additional methyl group on the alkyl chain. bldpharm.com This highlights the feasibility of synthesizing fluorinated derivatives.

Similarly, chlorination is a well-established modification. The compound 5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid is a known analog, demonstrating that the introduction of a chlorine atom is a viable synthetic route. cymitquimica.comnih.gov Dichloro-substituted analogs, such as 5-(2,4-Dichlorophenyl)-5-oxovaleric acid, have also been synthesized, although this particular example lacks the 2-methoxy group of the parent compound. chemicalbook.com The synthesis of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide further illustrates the chemical tractability of incorporating dichlorophenyl moieties. chemicalbook.com

Alkyl Substitutions: The addition of a methyl group to the aromatic ring can influence the compound's conformation and interaction with biological targets. An example of a methyl-substituted analog is 4-(4-Methylphenyl)-4-oxobutanoic acid, which has been prepared via a Friedel–Crafts reaction. wikipedia.org This suggests that a similar approach could be used to synthesize methyl-substituted derivatives of 5-(2-Methoxyphenyl)-5-oxovaleric acid.

| Modification | Example Compound | Key Structural Feature |

|---|---|---|

| Fluorination | 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-5-oxopentanoic acid | Fluorine at the 5-position of the phenyl ring. |

| Chlorination | 5-(5-Chloro-2-methoxyphenyl)-5-oxovaleric acid | Chlorine at the 5-position of the phenyl ring. |

| Dichlorination | 5-(2,4-Dichlorophenyl)-5-oxovaleric acid | Chlorine atoms at the 2 and 4-positions of the phenyl ring (lacks the 2-methoxy group). |

| Methylation | 4-(4-Methylphenyl)-4-oxobutanoic acid | Methyl group on the phenyl ring (shorter alkyl chain). |

Replacing the phenyl ring with a heteroaromatic ring system is a powerful bioisosteric strategy to modulate properties such as polarity, solubility, and potential for hydrogen bonding. Common replacements include thiophene (B33073), furan (B31954), and pyridine (B92270). nih.gov

Thiophene Analogs: The synthesis of thiophene-containing bioisosteres is well-documented. For example, 2-(thiophen-2-yl)acetic acid-based compounds have been synthesized via Suzuki-Miyaura cross-coupling reactions. nih.gov The synthesis of various 2-thiophenecarboxylic acids and their derivatives has also been explored. impactfactor.orgsemanticscholar.orgresearchgate.net These methods provide a basis for the preparation of 5-oxo-5-(thiophen-2-yl)pentanoic acid.

Furan Analogs: The synthesis of furan-containing compounds, such as 5-(5-Ethenyl-2-methoxyphenyl)-3-furancarboxaldehyde, has been achieved, indicating the feasibility of incorporating a furan ring in place of the phenyl group. researchgate.net

Pyridine Analogs: The introduction of a nitrogen atom into the aromatic ring to form a pyridine analog can significantly alter the compound's basicity and potential for specific interactions. The synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showcases methods for creating pyridine-containing structures. nih.gov

| Heteroaromatic Ring | Example Synthetic Precursor/Method | Potential Analog |

|---|---|---|

| Thiophene | Suzuki-Miyaura coupling of (4-bromo-thiophen-2-yl)-acetic acid. nih.gov | 5-Oxo-5-(thiophen-2-yl)pentanoic acid |

| Furan | Synthesis of 5-(5-Ethenyl-2-methoxyphenyl)-3-furancarboxaldehyde. researchgate.net | 5-Oxo-5-(furan-2-yl)pentanoic acid |

| Pyridine | Synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov | 5-Oxo-5-(pyridin-3-yl)pentanoic acid |

Variations in the Alkyl Chain Linker

The five-carbon valeric acid chain serves as a flexible linker that can be modified in terms of its length, degree of saturation, and the inclusion of heteroatoms.

Chain Length: Both shorter and longer chain analogs have been synthesized for related compounds. For instance, 4-(4-methoxyphenyl)-4-oxobutanoic acid represents a shorter, butanoic acid derivative. google.comchemsrc.com Conversely, 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid and 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoic acid are examples of longer, hexanoic acid analogs. guidechem.comsigmaaldrich.com These syntheses suggest that modifying the chain length of this compound is a straightforward approach.

Saturation: The introduction of double bonds (unsaturation) into the alkyl chain can rigidify the linker and introduce specific geometric isomers (E/Z). The synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester demonstrates the creation of an unsaturated bond in a related structure. researchgate.net

| Modification | Example Compound | Key Structural Feature |

|---|---|---|

| Chain Shortening | 4-(4-Methoxyphenyl)-4-oxobutanoic acid | Four-carbon butanoic acid chain. |

| Chain Lengthening | 6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid | Six-carbon hexanoic acid chain. |

| Unsaturation | 2-Hydroxy-4-oxo-4-(aryl)-but-2-enoic acid derivative | Carbon-carbon double bond in the alkyl chain. |

Replacing a methylene (B1212753) (-CH2-) group in the alkyl chain with a heteroatom such as oxygen (ether) or nitrogen (amine) can introduce a polar site, a hydrogen bond donor or acceptor, and alter the chain's conformation. The synthesis of 5-hydroxy-3-oxopentanoic acid derivatives provides a precedent for incorporating a hydroxyl group, which could be a precursor to an ether linkage. wipo.intgoogle.com Furthermore, the synthesis of (S)-2,6-diamino-5-oxohexanoic acid demonstrates the feasibility of introducing an amino group into a similar keto-acid scaffold. google.com

The structural framework of this compound provides a versatile platform for the design and synthesis of a diverse range of analogs. By applying established principles of medicinal chemistry, such as bioisosterism and systematic structural modification, researchers can rationally design new compounds with potentially improved properties. The exploration of halogenated and alkylated aromatic rings, the replacement of the phenyl group with various heterocycles, and the modification of the alkyl chain's length, saturation, and heteroatom content all represent viable strategies for the development of novel derivatives. The examples cited from the scientific literature underscore the synthetic accessibility of these analogs, paving the way for future investigations into their chemical and biological properties.

Derivatives of the Carboxylic Acid Functionality (e.g., esters, amides)

The carboxylic acid group of this compound is a prime target for derivatization, leading to the formation of esters and amides. These modifications can significantly impact the compound's polarity, solubility, and its ability to interact with biological targets.

Esters:

Esterification of the carboxylic acid can be achieved through various methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) would yield the corresponding methyl or ethyl ester. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent, and water is removed as it is formed. masterorganicchemistry.com

Another effective method for ester synthesis involves the use of coupling agents. For example, the Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for reactions that are sensitive to strong acidic conditions.

The synthesis of various ester derivatives from other natural product carboxylic acids has been extensively reported, providing a blueprint for potential derivatization of the target compound. nih.govmdpi.com These include the synthesis of ethyl cinnamate (B1238496) and benzyl (B1604629) cinnamate, highlighting the versatility of esterification reactions. nih.gov

Amides:

Amide derivatives can be synthesized by reacting the carboxylic acid with an amine. A common method involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting highly reactive acid chloride can then be treated with a primary or secondary amine to form the corresponding amide. nih.gov

Alternatively, peptide coupling reagents, widely used in peptide synthesis, can be employed for a one-pot amide bond formation under milder conditions. mdpi.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) facilitate the direct coupling of the carboxylic acid with an amine. mdpi.com This approach is advantageous as it avoids the harsh conditions associated with acid chloride formation. The synthesis of a variety of amides from different carboxylic acids and amines has been well-documented, showcasing the broad applicability of these methods. nih.govnih.govrsc.orgorganic-chemistry.org

A selection of potential ester and amide derivatives of this compound is presented in the table below, along with the general synthetic methods applicable for their preparation.

| Derivative Name | Functional Group | General Synthetic Method |

| Methyl 5-(2-methoxyphenyl)-5-oxovalerate | Methyl Ester | Fischer Esterification |

| Ethyl 5-(2-methoxyphenyl)-5-oxovalerate | Ethyl Ester | Fischer Esterification |

| N-Benzyl-5-(2-methoxyphenyl)-5-oxovaleramide | Benzyl Amide | Acid Chloride method or Peptide Coupling |

| 5-(2-Methoxyphenyl)-5-oxo-N-phenylvaleramide | Phenyl Amide | Acid Chloride method or Peptide Coupling |

Derivatives of the Keto Functionality (e.g., reduced alcohols, imines)

The ketone carbonyl group in this compound is another reactive site that can be transformed to generate a variety of derivatives, including reduced alcohols and imines.

Reduced Alcohols:

Reduction of the keto group to a secondary alcohol can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for the selective reduction of ketones in the presence of carboxylic acids. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. Catalytic hydrogenation is another effective method, often employing catalysts such as platinum, palladium, or nickel under a hydrogen atmosphere. nih.gov This method can potentially also reduce other functional groups depending on the reaction conditions.

Imines:

Imines, also known as Schiff bases, are formed by the reaction of the keto group with a primary amine. This condensation reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the imine product. nih.govmdpi.com A wide range of primary amines can be used, leading to a diverse library of imine derivatives. The synthesis of imines from various aldehydes and ketones is a well-established transformation in organic chemistry. nih.govuobaghdad.edu.iq

Reductive amination offers a direct route to secondary amines from ketones. nih.gov This one-pot reaction involves the in-situ formation of an imine, which is then immediately reduced. A common reducing agent for this transformation is sodium cyanoborohydride (NaCNBH₃), which is selective for the iminium ion over the ketone. nih.gov

The table below illustrates some potential derivatives of the keto functionality of this compound.

| Derivative Name | Functional Group | General Synthetic Method |

| 5-Hydroxy-5-(2-methoxyphenyl)valeric acid | Secondary Alcohol | Reduction with NaBH₄ or Catalytic Hydrogenation |

| 5-(2-Methoxyphenyl)-5-(phenylimino)valeric acid | Imine | Condensation with Aniline |

| 5-(Benzylamino)-5-(2-methoxyphenyl)valeric acid | Secondary Amine | Reductive Amination with Benzylamine |

Synthetic Routes to Key Analogs

The dicarbonyl nature of this compound and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic analogs, such as furans, pyrazoles, and thiophenes.

Furan Analogs:

The Paal-Knorr furan synthesis is a powerful method for constructing a furan ring from a 1,4-dicarbonyl compound. wikipedia.org This reaction typically involves the acid-catalyzed cyclization and dehydration of the dicarbonyl precursor. While this compound itself is a 1,5-dicarbonyl compound (considering the carboxylic acid), its derivatives can be modified to create 1,4-dicarbonyl systems suitable for this reaction.

Pyrazole (B372694) Analogs:

Pyrazoles can be synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govmdpi.commdpi.comjk-sci.com The keto-acid moiety of this compound can be considered a 1,5-dicarbonyl system. However, derivatization can lead to precursors amenable to pyrazole formation. For instance, the ester derivative could potentially undergo reactions to form a 1,3-dicarbonyl system, which can then be cyclized with hydrazine to yield a pyrazole analog. The Knorr pyrazole synthesis is a well-established method for this transformation. jk-sci.com

Thiophene Analogs:

The Paal-Knorr thiophene synthesis provides a route to thiophenes from 1,4-dicarbonyl compounds using a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. uobaghdad.edu.iqwikipedia.orgorganic-chemistry.orgrsc.orgderpharmachemica.comrroij.comresearchgate.netscribd.com Similar to furan synthesis, appropriate modification of this compound derivatives to generate a 1,4-dicarbonyl precursor would be necessary.

Isoxazole Analogs:

Isoxazoles can be synthesized from 1,3-dicarbonyl compounds by reaction with hydroxylamine (B1172632). mdpi.comnih.govyoutube.comcore.ac.ukacs.org The reaction proceeds through the formation of an oxime followed by cyclization and dehydration. Again, derivatization of the parent compound to a suitable 1,3-dicarbonyl precursor would be the initial step.

The following table summarizes the key heterocyclic analogs and the general synthetic strategies for their preparation from precursors derived from this compound.

| Analog Type | Key Precursor | General Synthetic Method |

| Furan | 1,4-Dicarbonyl derivative | Paal-Knorr Furan Synthesis |

| Pyrazole | 1,3-Dicarbonyl derivative | Knorr Pyrazole Synthesis |

| Thiophene | 1,4-Dicarbonyl derivative | Paal-Knorr Thiophene Synthesis |

| Isoxazole | 1,3-Dicarbonyl derivative | Reaction with Hydroxylamine |

Structure-Reactivity Relationships in Analogs

The relationship between the chemical structure of the analogs of this compound and their reactivity is a critical aspect of their chemical and potential biological characterization. Modifications to the carboxylic acid, keto group, or the aromatic ring can significantly influence the electronic and steric properties of the molecule, thereby altering its reactivity.

In the context of heterocyclic analogs, the type of heterocycle and the substituents on it play a crucial role in determining the molecule's properties. For example, in a series of α-keto oxazole (B20620) inhibitors of fatty acid amide hydrolase, the nature of the substituent on the phenyl ring significantly influenced the inhibitory potency. nih.govresearchgate.net Similarly, structure-activity relationship studies of N-phenylmethyl-2-(1H-pyrazol-4-yl)acetamide and related compounds have provided insights into the structural requirements for specific biological activities.

For analogs of this compound, the following structure-reactivity relationships can be anticipated:

Carboxylic Acid Derivatives: Esterification or amidation of the carboxylic acid group will alter the molecule's polarity and hydrogen bonding capabilities. This can affect its solubility and how it interacts with other molecules or biological systems. The steric bulk of the ester or amide group can also influence the accessibility of the nearby keto group.

Keto Functionality Derivatives: Reduction of the ketone to an alcohol introduces a hydroxyl group, which can act as a hydrogen bond donor and acceptor, significantly changing the molecule's interaction profile. The formation of an imine introduces a C=N double bond, which can participate in different types of reactions compared to the original C=O bond.

Applications of 5 2 Methoxyphenyl 5 Oxovaleric Acid As a Building Block in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The presence of both a keto and a carboxylic acid group in 5-(2-Methoxyphenyl)-5-oxovaleric acid provides two reactive centers that can be strategically utilized to construct various heterocyclic rings.

Pyrimidine (B1678525) and Pyrazoline Derivatives

Pyrimidines , nitrogen-containing six-membered aromatic rings, are core structures in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. researchgate.netnih.gov The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a urea (B33335) or thiourea (B124793) derivative. While direct use of this compound in a classic Biginelli reaction is not straightforward due to the carboxylic acid functionality, it can be chemically modified to a suitable β-keto ester equivalent, which can then participate in such multicomponent reactions to yield dihydropyrimidinones. wikipedia.org These reactions are typically acid-catalyzed and involve the formation of an iminium intermediate followed by cyclization and dehydration. wikipedia.org

Pyrazolines , five-membered heterocyclic compounds with two adjacent nitrogen atoms, are known for a wide range of pharmacological activities, including anti-inflammatory and antimicrobial properties. mdpi.comresearchgate.net A common route to pyrazolines involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. researchgate.net this compound can serve as a precursor to the necessary chalcone. The ketone moiety can undergo an aldol (B89426) condensation with an appropriate aromatic aldehyde to form the α,β-unsaturated keto acid, which can then be cyclized with hydrazine or its derivatives to afford the corresponding pyrazoline. The reaction mechanism typically involves a Michael addition of the hydrazine to the chalcone, followed by intramolecular cyclization and dehydration. mdpi.com

| Heterocycle | General Synthetic Strategy | Key Intermediates |

| Pyrimidine | Biginelli-type reaction | β-keto ester equivalent |

| Pyrazoline | Cyclocondensation of chalcones | α,β-unsaturated keto acid |

Oxadiazole Systems

1,3,4-Oxadiazoles are five-membered aromatic rings containing one oxygen and two nitrogen atoms, and they are recognized as important pharmacophores in medicinal chemistry. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles commonly proceeds through the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid or its derivative. nih.gov

To utilize this compound for this purpose, it is first converted to its corresponding acid hydrazide. This can be achieved by esterifying the carboxylic acid, followed by reaction with hydrazine hydrate. The resulting hydrazide, which now contains the 2-methoxyphenyl keto moiety, can then be reacted with another carboxylic acid or acid chloride under dehydrating conditions (e.g., using phosphorus oxychloride) to form the 1,3,4-oxadiazole (B1194373) ring. This multi-step process allows for the introduction of various substituents at the 5-position of the oxadiazole ring. researchgate.netresearchgate.net

Spiro Compounds and Fused Ring Systems

Spiro compounds , which contain two rings connected by a single common atom, are of interest due to their unique three-dimensional structures. The synthesis of spiro heterocycles can be achieved through reactions such as the Knoevenagel condensation followed by a Michael addition and cyclization. wikipedia.org For instance, the ketone functionality of a cyclic derivative of this compound could react with an active methylene (B1212753) compound like malononitrile (B47326) in the presence of a base. rsc.org This would be followed by an intramolecular reaction to form the spirocyclic system.

Fused ring systems can be synthesized from this compound through intramolecular cyclization reactions. A prominent example is the intramolecular Friedel-Crafts acylation. chebanov.org In the presence of a strong acid, the carboxylic acid moiety can be converted into an acylium ion, which can then attack the electron-rich 2-methoxyphenyl ring to form a new six-membered ring, leading to a fused tricyclic ketone. This strategy is a powerful tool for constructing polycyclic aromatic systems. nih.gov

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy in generating molecular diversity. researchgate.netsciencescholar.usrsc.org As mentioned earlier, derivatives of this compound can be employed in well-known MCRs like the Biginelli reaction for pyrimidine synthesis. wikipedia.org

Furthermore, the dual functionality of this keto acid allows for its participation in novel MCRs to construct complex heterocyclic libraries. For instance, it could potentially be used in a four-component Ugi reaction after suitable modification of one of the functional groups. The versatility of MCRs allows for the rapid generation of a large number of structurally diverse compounds from a single starting material, making it a powerful strategy in drug discovery.

Role in the Synthesis of Biologically Active Molecules

The heterocyclic scaffolds that can be synthesized from this compound are frequently found in molecules with significant biological activity.

Antimicrobial and Anti-inflammatory Agents:

Pyrimidines and their fused derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial and anti-inflammatory properties. nih.govbeilstein-journals.orgnih.gov

Pyrazolines are another class of heterocycles synthesized from precursors derivable from the title compound that have shown potent anti-inflammatory and analgesic activities. mdpi.comnih.govorganic-chemistry.org

Oxadiazole derivatives have also been reported to possess anti-inflammatory and antimicrobial activities. nih.govnih.gov

The synthesis of these heterocycles using this compound as a starting point provides a pathway to novel derivatives that can be screened for their potential as therapeutic agents.

| Compound Class | Potential Biological Activity |

| Pyrimidines | Antimicrobial, Anti-inflammatory |

| Pyrazolines | Anti-inflammatory, Analgesic |

| Oxadiazoles (B1248032) | Anti-inflammatory, Antimicrobial |

Utility in Materials Science Research

While the primary application of this compound has been in the synthesis of biologically active molecules, its structural features also suggest potential utility in materials science. Aromatic keto acids can serve as monomers or precursors for the synthesis of functional polymers. The presence of the aromatic ring and the carbonyl group can impart desirable thermal and photophysical properties to polymeric materials.

For instance, aromatic ketones are known to be photoactive and can be used in the design of photoinitiators or as components of fluorescent polymers. nih.gov The carboxylic acid group provides a handle for polymerization or for grafting onto other materials. Although specific applications of this compound in this area are not yet widely reported, its potential as a building block for novel organic functional materials, such as corrosion inhibitors or specialized dyes, remains an area ripe for exploration. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 5 2 Methoxyphenyl 5 Oxovaleric Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of 5-(2-Methoxyphenyl)-5-oxovaleric acid, offering detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy allows for the identification and differentiation of the various protons in this compound. The chemical shifts (δ) are influenced by the electronic environment of the protons, providing key structural information. The protons on the aromatic ring, for instance, typically resonate in the downfield region (δ 6.8-8.0 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons appear as a sharp singlet, while the aliphatic chain protons exhibit characteristic multiplets due to spin-spin coupling with neighboring protons.

A detailed analysis of the ¹H NMR spectrum reveals specific chemical shifts and coupling constants (J), which are crucial for assigning each signal to a particular proton. For example, the protons of the methylene (B1212753) group adjacent to the carbonyl group are expected to be deshielded and appear at a lower field compared to the other methylene groups in the valeric acid chain. The integration of the peak areas provides a quantitative measure of the number of protons corresponding to each signal. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.8 | Multiplet | |

| Methoxy (-OCH₃) | ~3.9 | Singlet | |

| -CH₂- (adjacent to C=O) | ~3.0 | Triplet | |

| -CH₂- (adjacent to COOH) | ~2.4 | Triplet | |

| -CH₂- (central) | ~2.0 | Quintet |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. researchgate.netwashington.edu

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, allowing for a clear resolution of all carbon signals. oregonstate.edudocbrown.info

The carbonyl carbons of the ketone and carboxylic acid are the most deshielded, appearing at the lowest field (δ 170-210 ppm). libretexts.orglibretexts.org The aromatic carbons resonate in the range of δ 110-160 ppm, with the carbon attached to the methoxy group showing a characteristic upfield shift. The aliphatic carbons of the valeric acid chain appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | ~198 |

| C=O (Carboxylic Acid) | ~178 |

| Aromatic C-O | ~157 |

| Aromatic C (unsubstituted) | 110 - 135 |

| Methoxy (-OCH₃) | ~55 |

| -CH₂- (adjacent to C=O) | ~38 |

| -CH₂- (adjacent to COOH) | ~33 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. wisc.edursc.org

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To further resolve structural ambiguities and confirm assignments, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, providing a comprehensive map of the molecule's connectivity. ipb.pt

Solid-state NMR (ssNMR) can be particularly useful for studying the compound in its crystalline form, providing insights into its solid-state conformation and packing. nih.gov For keto acids, solid-state ¹⁷O NMR can be a sensitive probe to distinguish between the keto and potential gem-diol forms. rsc.orgrsc.org This technique can reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the supramolecular structure. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and for identifying its derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. nih.gov For this compound (C₁₂H₁₄O₄), the expected exact mass can be calculated and compared with the experimental value to confirm its identity. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. nih.gov For instance, a related compound, 5-(5-chloro-2-methoxyphenyl)-5-oxovaleric acid, has a calculated exact mass of 256.0502366 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatiles

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile derivatives of this compound. rjptonline.org Derivatization, such as esterification of the carboxylic acid group, may be necessary to increase the volatility of the compound for GC analysis. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, enabling their identification. This technique is particularly useful for analyzing reaction mixtures or for detecting impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key structural features: a carboxylic acid, an aryl ketone, a methoxy group, and a substituted benzene (B151609) ring.

The broad absorption band typically observed in the range of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to intermolecular hydrogen bonding. The spectrum also displays two prominent carbonyl (C=O) stretching absorptions. The peak corresponding to the carboxylic acid C=O stretch usually appears around 1700-1725 cm⁻¹, while the aryl ketone C=O stretch is observed at a slightly lower frequency, typically 1670-1690 cm⁻¹, due to conjugation with the aromatic ring.

The presence of the methoxy (-OCH₃) group is confirmed by C-O stretching vibrations, with a strong, characteristic band for the aryl-alkyl ether linkage appearing in the 1240-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are indicated by peaks just above 3000 cm⁻¹, while aliphatic C-H stretches from the valeric acid chain appear just below 3000 cm⁻¹. Furthermore, C=C stretching vibrations within the benzene ring are visible in the 1450-1600 cm⁻¹ region.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Aryl Ketone | C=O Stretch | 1670-1690 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Methoxy Group | C-O Stretch (Aryl-Alkyl Ether) | 1240-1260 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

This combination of absorption bands provides a unique spectral fingerprint for this compound, allowing for its unambiguous identification and differentiation from related structures.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's conformation and packing in the solid state.

While specific crystal structure data for this compound is not widely published, analysis of structurally similar compounds allows for a well-founded prediction of its solid-state characteristics. nih.govresearchgate.net It is highly anticipated that the carboxylic acid moieties would facilitate the formation of centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. This is a very common and stable structural motif for carboxylic acids in the solid state.

Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.

A standard RP-HPLC method would utilize a C18 (octadecylsilyl) stationary phase, which is nonpolar, and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A gradient elution is often employed, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation of compounds with varying polarities. For instance, a gradient system starting with a higher proportion of an aqueous buffer and moving towards a higher proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. mdpi.comnih.gov To ensure that the carboxylic acid group remains protonated and does not produce tailing peaks, a small amount of an acid, such as formic acid or phosphoric acid, is typically added to the mobile phase. mdpi.com Detection is most commonly achieved using a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance, such as 260 nm. nih.gov

Table 2: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient (e.g., starting with 95% A, decreasing to 5% A over 20 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 40 °C mdpi.com |

This method can be validated according to ICH guidelines to ensure linearity, precision, accuracy, and robustness for reliable purity assessment. mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining purity. fishersci.ca For this compound, TLC is typically performed on plates coated with silica (B1680970) gel, a polar stationary phase.

The mobile phase, or eluent, is a mixture of solvents chosen to achieve good separation. For an acidic compound of intermediate polarity, a common solvent system would consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. nih.gov A small amount of acetic acid is often included in the mobile phase to suppress the ionization of the carboxylic acid group, which prevents streaking and results in more compact, well-defined spots.

After the plate is developed, the separated spots are visualized. Due to the presence of the conjugated aromatic system, the compound is UV-active and can be easily visualized under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background. Additionally, the acidic nature of the compound allows for visualization using acid-base indicator stains. For example, spraying the plate with a solution of bromocresol green will reveal the compound as a yellow spot on a blue or green background. illinois.edu The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound in a given TLC system.

Table 3: Typical TLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ plate |

| Mobile Phase | Ethyl Acetate / Hexane / Acetic Acid (e.g., 50:50:1 v/v/v) |

| Visualization | 1. UV light at 254 nm2. Staining with Bromocresol Green solution illinois.edu |

Computational and Theoretical Chemistry Studies of 5 2 Methoxyphenyl 5 Oxovaleric Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 5-(2-Methoxyphenyl)-5-oxovaleric acid involves constructing a three-dimensional representation of the molecule to study its behavior. A key aspect of this is conformational analysis, which aims to identify the various spatial arrangements of the atoms (conformers) that can be achieved through rotation around its single bonds. The structure of this compound features several rotatable bonds: within the valeric acid chain, between the chain and the phenyl ring, and within the methoxy (B1213986) group.

| Bond | Description | Significance for Molecular Shape |

|---|---|---|

| C(aryl)-C(keto) | Rotation of the 2-methoxyphenyl group relative to the carbonyl. | Influences the steric environment around the ketone and potential for π-stacking interactions. |

| C(keto)-C(alkyl) | Rotation around the bond adjacent to the carbonyl group. | Affects the orientation of the aliphatic acid chain. |

| C-C bonds in valeric acid chain | Multiple bonds allowing for flexibility of the five-carbon chain. | Determines the overall length and potential for folding of the molecule. |

| C(aryl)-O(methoxy) | Rotation of the methoxy group on the phenyl ring. | Can influence electronic properties and steric hindrance near the ortho position. |

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of this compound compared to simpler molecular mechanics methods. DFT methods are used to solve the electronic structure of molecules, yielding precise information on geometry, energy, and various molecular properties. researchgate.netpnrjournal.com The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common level of theory for such analyses on organic molecules. pnrjournal.com

DFT calculations are instrumental in predicting the electronic properties that govern the reactivity of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich regions (potential sites for electrophilic attack), typically colored in shades of red, and electron-poor regions (potential sites for nucleophilic attack), shown in shades of blue. For this compound, the oxygen atoms of the carbonyl and carboxyl groups are expected to be the most electron-rich sites.

| Property | Description | Predicted Characteristic for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Likely localized on the electron-rich methoxyphenyl ring. |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Likely localized on the electron-withdrawing carbonyl and carboxyl groups. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A larger gap suggests higher kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | Negative potential (red) expected around carbonyl and carboxyl oxygens; positive potential (blue) near the acidic proton. |

This compound, as a γ-keto acid, can theoretically exist in different tautomeric forms, primarily through keto-enol tautomerism. wikipedia.org The most significant equilibrium would be between the primary keto form and its corresponding enol form, where a proton migrates from the alpha-carbon to the carbonyl oxygen, creating a carbon-carbon double bond and a hydroxyl group.

DFT calculations can be used to compute the relative energies of these different tautomers and the energy barriers for their interconversion. orientjchem.org Such studies on related β-diketone systems show that the keto form is often more stable, though the relative stability can be influenced by solvent effects and intramolecular hydrogen bonding. orientjchem.orgmdpi.com By calculating the thermodynamic functions, the equilibrium populations of the keto and enol forms can be predicted. researchgate.net For this molecule, the γ-keto structure is expected to be significantly more stable than any potential enol tautomer.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a specific target, typically a protein receptor. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its receptor. hu.edu.jo

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein, and a scoring function would be used to estimate the strength of the interaction, often reported as a binding energy or docking score. tandfonline.comnih.gov The analysis of the docked conformation reveals potential intermolecular interactions, such as:

Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the ketone and methoxy oxygens can act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl ring and the aliphatic chain can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic phenyl ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action at a molecular level.

Reaction Mechanism Elucidation through Computational Simulations

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. acs.org By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the geometries and energies of all relevant stationary points, including reactants, products, intermediates, and transition states.

For this compound, a potential reaction for study could be an intramolecular cyclization or its behavior under reducing or oxidizing conditions. Computational simulations would calculate the activation energies for each step, determining the rate-determining step of the reaction. acs.org This approach can distinguish between different possible mechanistic pathways, such as concerted versus stepwise mechanisms, providing insights that are often difficult to obtain through experimental means alone. acs.org

Virtual Screening for Scaffold Discovery

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The chemical structure of this compound can be used as a starting point in a ligand-based virtual screen. nih.gov In this approach, its structure serves as a query to find other molecules in a database with similar structural or chemical features, based on the principle that similar molecules often have similar biological activities. nih.gov

This process can be used for "scaffold hopping," which aims to identify compounds with a different core structure (scaffold) but which present similar functional groups in a comparable spatial arrangement. nih.gov By using the 2-methoxyphenyl-oxo-valeric acid framework as a query, virtual screening can discover novel and structurally diverse compounds that may possess similar or improved biological activity, potentially leading to new lead compounds for drug development. port.ac.uknih.gov

In Vitro Biological Activity and Molecular/cellular Mechanistic Investigations of 5 2 Methoxyphenyl 5 Oxovaleric Acid and Its Analogs

Studies on Enzyme Inhibition Profiles

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. Research into analogs of 5-(2-methoxyphenyl)-5-oxovaleric acid has identified several enzyme targets, revealing insights into their inhibitory potency and the underlying mechanisms of interaction.

While direct enzyme inhibition data for this compound is limited in the reviewed literature, studies on its analogs provide significant findings. Analogs containing a methoxyphenyl group have shown inhibitory activity against various enzymes crucial to cellular processes.

For instance, the flavonoid analog 5-methoxyflavone has been identified as an inhibitor of signaling pathways involving NF-κB and P38 MAPK . nih.govnih.gov Another analog, Quercetogetin , a hexamethoxyflavone, also represses the production of inflammatory mediators by suppressing enzymes like cyclooxygenase-2 (COX-2). researchgate.net In the context of cancer cell signaling, a novel quinazoline (B50416) derivative, EVP4593 , which contains a phenoxyphenyl group, was found to be a potent antagonist of the NF-κB signaling pathway with an IC₅₀ of 11 nM. encyclopedia.pub

Furthermore, research on indole-isatin conjugates, which can be considered structural analogs, revealed potent antiproliferative compounds. Specifically, compounds 5o and 5w in one study demonstrated IC₅₀ values of 1.69 µM and 1.91 µM, respectively, showing greater potency than the multi-kinase inhibitor sunitinib (B231) (IC₅₀=8.11 µM) in the tested cell lines. nih.gov

| Compound/Analog | Target Enzyme/Pathway | Inhibitory Potency (IC₅₀) | Source |

| EVP4593 | NF-κB Signaling | 11 nM | encyclopedia.pub |

| Analog 5o | Proliferation (Cancer Cells) | 1.69 µM | nih.gov |

| Analog 5w | Proliferation (Cancer Cells) | 1.91 µM | nih.gov |

| Sunitinib (Reference) | Proliferation (Cancer Cells) | 8.11 µM | nih.gov |

The mechanisms by which these analogs interact with their enzyme targets are multifaceted. For 5-methoxyflavone , its inhibitory effect on NF-κB and P38 MAPK signaling is achieved indirectly through the activation of AMP-activated protein kinase (AMPK)α. nih.govnih.gov Activation of AMPKα appears to be a critical upstream event that leads to the downstream suppression of these inflammatory pathways. nih.gov

For some indole-isatin analogs, the antiproliferative mechanism involves a significant decrease in the amount of phosphorylated Rb protein in a dose-dependent manner, which is a key regulator of the cell cycle. nih.gov The interaction of other analogs, such as the synthetic compound 1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one (B63) , is linked to the induction of endoplasmic reticulum (ER) stress, a cellular state that can trigger apoptosis when a cell's protein-folding capacity is overwhelmed. nih.gov

Investigations into Cellular Pathway Modulation

Beyond direct enzyme inhibition, the broader impact of these compounds on complex cellular signaling networks has been a subject of intensive investigation. Studies have focused on their ability to alter key pathways involved in inflammation, cell survival, and programmed cell death.